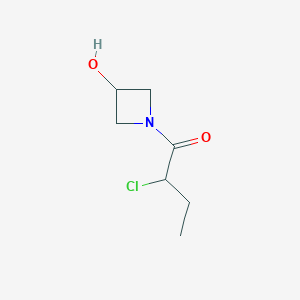
3-(4-(Ethoxymethyl)piperidin-1-yl)propan-1-amine
Übersicht
Beschreibung
3-(4-(Ethoxymethyl)piperidin-1-yl)propan-1-amine, also known as EPP, is an organic compound that is commonly used in scientific research laboratories. It is a versatile compound that can be used for a variety of purposes, ranging from synthesis to biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Copper Catalyst Systems for C-N Bond Forming Reactions
Copper-mediated systems have been developed for C-N bond forming reactions, involving aromatic, heterocyclic, and aliphatic amines with aryl halides and arylboronic acids. These recyclable catalyst systems are significant for organic synthesis, highlighting the relevance of piperidine derivatives in developing commercial exploitation protocols for various organic compounds (Kantam et al., 2013).
Dopamine D2 Receptor Ligands
Piperidine derivatives play a crucial role in the treatment of neuropsychiatric disorders by acting as antagonists and partial agonists of D2 receptors. The pharmacophore for high D2R affinity includes an aromatic moiety and a cyclic amine, indicating the importance of piperidine structures in developing therapeutics for schizophrenia, Parkinson's disease, depression, and anxiety (Jůza et al., 2022).
Nucleophilic Aromatic Substitution
The interaction of piperidine with nitro-aromatic compounds through nucleophilic aromatic substitution is a well-documented reaction mechanism. This process, yielding various substituted benzene derivatives, is crucial for understanding the reactivity and potential applications of piperidine in organic synthesis (Pietra & Vitali, 1972).
Synthesis of N-Heterocycles via Sulfinimines
Chiral sulfinamides, especially tert-butanesulfinamide, have been used in the asymmetric synthesis of N-heterocycles, including piperidines. This methodology provides access to structurally diverse compounds that are significant in natural products and therapeutic agents (Philip et al., 2020).
Ferrate(VI) and Ferrate(V) Oxidation
Ferrates are potent oxidizing agents that can degrade a wide range of organic compounds, including those containing nitrogen atoms such as amines. This oxidation process is important for environmental applications, such as water treatment and the degradation of hazardous compounds (Sharma, 2013).
Eigenschaften
IUPAC Name |
3-[4-(ethoxymethyl)piperidin-1-yl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O/c1-2-14-10-11-4-8-13(9-5-11)7-3-6-12/h11H,2-10,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZWUEBAMOWTKPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCN(CC1)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-2-chlorobutan-1-one](/img/structure/B1476756.png)





